molecular formula C4H2O3 B1216050 2-Keto-3-butynoic acid CAS No. 56842-75-2

2-Keto-3-butynoic acid

Cat. No.: B1216050
CAS No.: 56842-75-2
M. Wt: 98.06 g/mol
InChI Key: IWQJHJSBXNPYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Keto-3-butynoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H2O3 and its molecular weight is 98.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Research

Enzyme Inhibition

2-Keto-3-butynoic acid has been identified as a "suicide substrate" for certain enzymes, particularly lactate oxidase. It covalently modifies the enzyme's flavin cofactor, leading to irreversible inhibition. This mechanism has been studied extensively to understand enzyme kinetics and the role of flavins in enzymatic reactions .

Flavoprotein Studies

Synthetic Chemistry

Synthesis of Functionalized Compounds

The compound is employed in the synthesis of various functionalized organic molecules. Notably, it is used to synthesize γ-butyrolactones and tetrahydrofurans through Conia-ene cyclizations, which are valuable intermediates in organic synthesis . Additionally, it serves as a precursor for synthesizing allenoates, which can participate in [2+2] cycloadditions with alkenes, expanding the toolbox for synthetic chemists .

Radical Hydrostannation

Another notable application is its use in radical hydrostannation reactions to create organotin reagents. These reagents are essential for various coupling reactions in organic synthesis, highlighting the compound's versatility .

Medicinal Applications

Inhibition of Metabolic Enzymes

This compound acts as an inhibitor of acyl-CoA dehydrogenase, an enzyme involved in fatty acid metabolism. This inhibition can be pivotal in studying metabolic pathways and developing therapeutic strategies for metabolic disorders .

Potential Anti-infective Properties

Emerging studies suggest that compounds related to this compound may exhibit anti-infective properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further exploration in drug development against infectious diseases .

Table 1: Summary of Applications

Application AreaDescriptionReferences
Enzyme InhibitionActs as a suicide substrate for lactate oxidase; covalent modification of flavin cofactor
Synthesis of Organic CompoundsUsed in Conia-ene cyclizations and synthesis of allenoates
Radical HydrostannationServes as a precursor for organotin reagents
Metabolic Enzyme InhibitionInhibits acyl-CoA dehydrogenase; relevant for metabolic studies
Anti-infective ResearchPotential applications against various pathogens

Chemical Reactions Analysis

Lactate Oxidase Inactivation

2-Keto-3-butynoic acid is generated in situ via oxidation of 2-hydroxy-3-butynoate by lactate oxidase (EC 1.13.12.4) . This compound acts as a suicide substrate, forming a covalent adduct with flavin mononucleotide (FMN) at the enzyme’s active site:

  • Adduct Structure : A 4a,5-dihydroflavin derivative with a propano bridge between C(4a) and N(5) of FMN .

  • Spectral Evidence : The modified FMN exhibits absorption maxima at 318 nm and 368 nm, with strong fluorescence .

  • Reversibility : The adduct is stabilized by borohydride reduction, preventing decomposition .

Flavocytochrome b₂ Inactivation

In flavocytochrome b₂, 2-keto-3-butynoate inactivates the reduced enzyme (partition ratio: 5 reductions per inactivation) . Key differences from lactate oxidase include:

  • Decomposition Products : Compound III (a unique adduct) forms alongside compounds I and II, suggesting enzyme-dependent decomposition pathways .

  • Cysteine Targeting : The reduced enzyme’s cysteine clusters are modified, leading to loss of flavin-binding capacity .

Flavin Adduct Formation

  • FMN Modification : The C(4a) and N(5) positions of FMN form a cyclic adduct with 2-keto-3-butynoate, confirmed by isotope labeling (³H/¹⁴C) and NMR .

  • Borohydride Reduction : Converts the adduct to a stable 1,5-dihydroflavin derivative, characterized by loss of 600 nm absorbance .

Protein Residue Modification

  • Cysteine Cross-Linking : In flavocytochrome b₂, 2-keto-3-butynoate modifies three spatially proximal cysteine residues (Cys-262, Cys-275, Cys-356), disrupting flavin binding .

  • Stoichiometry : ~1.3 cysteines per E1 monomer in pyruvate dehydrogenase complexes are modified .

Reaction Conditions and Rates

ParameterLactate Oxidase Flavocytochrome b₂ Pyruvate Dehydrogenase
Partition Ratio 1 (anaerobic)5 (reduction/inactivation)N/A
O₂ Dependency Inactivation favored at low O₂Inactivation requires O₂Independent of O₂
Enhancers NoneFerricyanide (oxidative)ThDP, Mg²⁺
Protective Agents N/ANonePyruvate

Thermodynamic Data

  • Hydrogenation : 2-Keto-3-butynoate reduces to butanoic acid with ΔrH° = -292.0 ± 0.84 kJ/mol .

Key Research Findings

  • Intermediate Charge-Transfer Complex : A transient complex (λmax = 600 nm) forms between reduced FMN and 2-keto-3-butynoate during lactate oxidase inactivation .

  • Enzyme-Specific Decomposition : Lactate oxidase and flavocytochrome b₂ produce distinct adducts (I, II, III), reflecting differences in active-site architecture .

  • Cofactor Dependency : Thiamine pyrophosphate (ThDP) and Mg²⁺ enhance inactivation rates in pyruvate dehydrogenase, implicating cofactor-assisted mechanisms .

Structural Implications

The reactivity of this compound highlights its role as a probe for flavin-dependent enzymes:

  • Stereoelectronic Effects : The acetylenic group facilitates nucleophilic attack at FMN’s C(4a) position .

  • Active-Site Flexibility : Cross-linked cysteine residues in flavocytochrome b₂ suggest conformational changes during inactivation .

Q & A

Q. Basic: What are the recommended synthesis protocols for 2-keto-3-butynoic acid in laboratory settings?

Synthesis typically involves acetylenic precursors and controlled oxidation. For example, analogs like α-ketoacids (e.g., 2-ketobutyric acid) are synthesized via enzymatic or chemical oxidation of corresponding hydroxy acids. Safety protocols must prioritize handling reactive intermediates (e.g., acetylene derivatives) under inert atmospheres to prevent polymerization or decomposition . Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. Basic: Which analytical methods are optimal for detecting this compound in enzymatic assays?

Liquid chromatography-mass spectrometry (LC-MS) is preferred due to its sensitivity for low-abundance metabolites. Isotope dilution assays using deuterated analogs (e.g., nonanoic acid-d4) improve quantification accuracy by correcting for matrix effects . Calibration curves should be validated against reference standards from NIST or PubChem to ensure reproducibility .

Q. Advanced: How does this compound act as a suicide inhibitor for D-amino-acid oxidase?

The compound’s acetylenic bond undergoes irreversible covalent modification of the enzyme’s active-site flavin cofactor. Experimental designs should include time-dependent inactivation assays and X-ray crystallography to map binding interactions. Control experiments must rule off-target effects using knockout enzyme variants . Kinetic parameters (e.g., kinact/Kik_{\text{inact}}/K_i) should be calculated to compare potency across enzyme isoforms .

Q. Advanced: How can researchers resolve contradictions in reactivity data for this compound across studies?

Contradictions often arise from variations in pH, solvent polarity, or enzyme purity. A systematic review should:

Replicate experiments under identical conditions.

Use standardized buffers (e.g., 50 mM phosphate, pH 7.4).

Validate enzyme activity with positive controls (e.g., D-lactate dehydrogenase).
Cross-study meta-analyses should apply statistical tests (e.g., ANOVA) to identify confounding variables .

Q. Safety: What precautions are critical when handling this compound in vitro?

Use fume hoods and PPE (gloves, goggles) due to its irritant properties. In case of exposure:

  • Skin contact: Wash immediately with soap and water .
  • Inhalation: Administer oxygen if respiratory distress occurs.
    Fire hazards require CO₂ extinguishers; avoid water jets for electrical fires near lab equipment .

Q. Advanced: How to design experiments tracing this compound’s role in metabolic pathways?

Isotopic labeling (e.g., 13C^{13}\text{C}-tagged analogs) paired with metabolomics (GC-MS or LC-MS) enables pathway mapping. For microbial studies, use 1H^{1}\text{H}-NMR to track metabolite flux in cell lysates. Ensure experimental controls include carbon source substitution to isolate pathway specificity .

Q. Literature Review: What strategies improve systematic reviews on this compound’s enzyme interactions?

Use Boolean search strings: (“this compound” AND “enzyme inhibition”) NOT “industrial”.

Filter for peer-reviewed articles in PubMed or Web of Science.

Cross-reference citations in foundational papers (e.g., Purich’s Enzyme Inhibitors) to identify mechanistic studies .

化知为学24年第二次有机seminar——文献检索与常见术语
31:37

Q. Data Analysis: Which statistical models are suitable for analyzing inhibitory dose-response curves?

Nonlinear regression (e.g., GraphPad Prism) fits data to the Hill equation. Report IC₅₀ values with 95% confidence intervals. For heteroscedastic data, apply log transformation or robust regression methods. Replicate experiments ≥3 times to ensure power >0.8 .

Q. Advanced: How does deuteration enhance metabolic studies of this compound?

Deuterated analogs (e.g., 9,9,9-d3-nonanoic acid) reduce metabolic degradation, prolonging detection windows in tracer studies. Use tandem MS to distinguish endogenous vs. labeled compounds via mass shifts. Validate deuterium incorporation via 2H^{2}\text{H}-NMR .

Q. Computational: What in silico tools model this compound’s enzyme interactions?

Molecular docking (AutoDock Vina) with enzyme crystal structures (PDB IDs: 1VE7 for D-amino-acid oxidase) predicts binding affinities. MD simulations (GROMACS) assess complex stability over 100 ns trajectories. Validate predictions with mutagenesis data .

Properties

CAS No.

56842-75-2

Molecular Formula

C4H2O3

Molecular Weight

98.06 g/mol

IUPAC Name

2-oxobut-3-ynoic acid

InChI

InChI=1S/C4H2O3/c1-2-3(5)4(6)7/h1H,(H,6,7)

InChI Key

IWQJHJSBXNPYPP-UHFFFAOYSA-N

SMILES

C#CC(=O)C(=O)O

Canonical SMILES

C#CC(=O)C(=O)O

Key on ui other cas no.

56842-75-2

Synonyms

2-keto-3-butynoic acid
2-oxo-3-butynoate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.